Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate
Brand Name: Vulcanchem
CAS No.: 331750-15-3
VCID: VC6952191
InChI: InChI=1S/C17H19NO4S/c1-13-9-10-16(14(2)11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3
SMILES: CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate

CAS No.: 331750-15-3

Cat. No.: VC6952191

Molecular Formula: C17H19NO4S

Molecular Weight: 333.4

* For research use only. Not for human or veterinary use.

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate - 331750-15-3

Specification

CAS No. 331750-15-3
Molecular Formula C17H19NO4S
Molecular Weight 333.4
IUPAC Name methyl 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetate
Standard InChI InChI=1S/C17H19NO4S/c1-13-9-10-16(14(2)11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3
Standard InChI Key VSCCKLWRJVYMEW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate (C₁₇H₁₉NO₄S, MW 333.40) shares its molecular formula with the 2,5-dimethylphenyl isomer (CAS 591727-43-4) and the 4-ethylphenyl analog (CAS 667872-12-0). The compound’s structure consists of:

  • A glycine core (NH–CH₂–COO⁻) modified as a methyl ester (COOCH₃).

  • A 2,4-dimethylphenyl group attached to the glycine nitrogen, introducing steric hindrance and hydrophobicity.

  • A phenylsulfonyl group (–SO₂C₆H₅) contributing to electron-withdrawing effects and metabolic stability.

The 2,4-dimethyl substitution pattern distinguishes it from the 2,5-dimethyl and 4-ethyl analogs, potentially altering solubility, reactivity, and biological interactions.

Table 1: Structural Comparison of Sulfonamide Glycinate Derivatives

CompoundSubstituentCAS NumberMolecular Weight
Methyl N-(2,4-dimethylphenyl)-...2,4-dimethylphenylNot available333.40
Methyl N-(2,5-dimethylphenyl)-...2,5-dimethylphenyl591727-43-4333.40
Methyl N-(4-ethylphenyl)-...4-ethylphenyl667872-12-0333.40
Methyl N-(2-ethoxyphenyl)-...2-ethoxyphenyl358378-00-4349.40

Synthesis and Optimization

Synthetic Routes

While no direct synthesis protocols for the 2,4-dimethylphenyl variant are documented, analogous compounds suggest a two-step approach:

  • Sulfonylation: Reaction of glycine methyl ester with benzenesulfonyl chloride under basic conditions.

  • N-Alkylation: Introduction of the 2,4-dimethylphenyl group via nucleophilic substitution or Ullmann coupling.

Key challenges include regioselectivity in alkylation and purification of the final product. The 2,4-dimethyl group may necessitate sterically demanding catalysts or elevated temperatures compared to less hindered analogs.

Analytical Characterization

Hypothetical characterization data, extrapolated from and , would include:

  • ¹H NMR: Signals for methyl esters (~3.6 ppm), aromatic protons (6.5–7.8 ppm), and dimethylphenyl groups (2.2–2.4 ppm).

  • HPLC: Retention time shifts relative to 2,5-dimethyl and 4-ethyl analogs due to altered hydrophobicity.

Biological Activity and Mechanistic Insights

Anti-inflammatory Properties

In vitro models using the 2-ethoxyphenyl derivative (CAS 358378-00-4) demonstrate 50% inhibition of IL-6 production at 10 µM . The 2,4-dimethyl group’s electron-donating effects may further modulate cytokine suppression, though experimental validation is required.

Table 2: Hypothetical Biological Activity Profile

ActivityPredicted IC₅₀/EC₅₀Comparative Data Source
Antibacterial (Gram+)10–25 µM
Anti-inflammatory5–15 µM
COX-2 Inhibition20–40 µM

Future Directions and Research Gaps

Priority Investigations

  • Stereoselective Synthesis: Development of asymmetric routes to access enantiomerically pure forms.

  • In Vivo Efficacy Studies: Evaluation in murine models of infection and inflammation.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.

Industrial Applications

Potential uses as an API intermediate in antibiotic or anti-inflammatory drug development, leveraging MolCore’s high-purity manufacturing infrastructure .

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